molecular formula C21H12Cl2N2O2 B2413118 2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid CAS No. 90833-53-7

2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid

Cat. No.: B2413118
CAS No.: 90833-53-7
M. Wt: 395.24
InChI Key: HWARRBNHGPIIKB-UHFFFAOYSA-N
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Description

2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid ( 90833-53-7) is a nitrogen-rich heterocyclic compound belonging to the quinoxaline family, characterized by a planar structure formed from fused benzene and pyrazine rings . This derivative is specifically functionalized with two 4-chlorophenyl groups at the 2 and 3 positions and a carboxylic acid moiety at the 6-position, a feature that enhances its versatility as a building block for further chemical synthesis and influences its interaction with biological targets . Quinoxaline derivatives are investigated for a wide spectrum of pharmacological activities. They serve as key scaffolds in the development of potent antiviral agents, particularly against respiratory pathogens like influenza and coronaviruses, acting as potential inhibitors of viral replication . Their significant anticancer and antitumor properties are also a major area of research, with some derivatives functioning as bisintercalators of DNA or by modulating specific enzymatic targets . Furthermore, this class of compounds demonstrates notable antibacterial and antifungal effects . The presence of the carboxylic acid group on the quinoxaline core allows for the molecule's adsorption onto metal surfaces, making related quinoxaline-carboxylic acids effective corrosion inhibitors for metals like zinc in acidic environments, as shown in spectroscopic and computational studies . The compound can be synthesized via cyclocondensation reactions, such as between a corresponding 1,2-diketone and 3,4-diaminobenzoic acid . Advanced synthetic approaches include environmentally benign hydrothermal synthesis in high-temperature water, which avoids volatile organic solvents, and surfactant-mediated methods that enhance reaction efficiency and yield . Researchers value 2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid as a versatile precursor for constructing more complex heterocyclic systems and for its potential across multiple disciplines, from medicinal chemistry to materials science . Intended Use and Safety Notice: This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

2,3-bis(4-chlorophenyl)quinoxaline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2N2O2/c22-15-6-1-12(2-7-15)19-20(13-3-8-16(23)9-4-13)25-18-11-14(21(26)27)5-10-17(18)24-19/h1-11H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWARRBNHGPIIKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid typically involves the condensation of 4-chlorobenzil with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid . The resulting quinoxaline derivative is then subjected to further functionalization to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .

Scientific Research Applications

Biological Activities

2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid exhibits various biological activities that make it a candidate for drug development:

  • Anticancer Activity :
    • Studies indicate that this compound can inhibit specific cancer cell lines, such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL .
    • Mechanisms include apoptosis induction and inhibition of tyrosine kinases and other critical pathways involved in tumor growth .
  • Antimicrobial Properties :
    • The compound has been investigated for its potential as an antimicrobial agent against various pathogens.

Applications in Scientific Research

The applications of 2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid span several domains:

Chemistry

  • Used as a building block for synthesizing more complex quinoxaline derivatives, facilitating the development of novel compounds with enhanced properties.

Biology

  • Explored for its potential in developing bioactive molecules with antimicrobial and anticancer properties. Its mechanism of action may involve interference with cellular signaling pathways.

Medicine

  • Investigated as a therapeutic agent for treating cancer and infectious diseases due to its diverse biological activities.

Industry

  • Utilized in developing materials with specific electronic and optical properties, including applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC50 Range (μg/mL)Mechanism of Action
AnticancerHCT-1161.9 - 7.52Apoptosis induction, kinase inhibition
MCF-7SimilarInhibition of cell proliferation
AntimicrobialVarious pathogensNot specifiedDisruption of microbial cellular functions

Case Studies

  • Anticancer Efficacy Study :
    A study evaluated the anticancer efficacy of synthesized derivatives containing the quinoxaline moiety. Results indicated that compounds exhibited selective targeting capabilities towards cancerous cells, suggesting their potential as novel anticancer agents .
  • Synthesis Optimization Study :
    Research focused on optimizing the synthesis conditions for improved yields and purity of quinoxaline derivatives. The study highlighted the effectiveness of using continuous flow reactors in industrial settings to enhance production efficiency.

Mechanism of Action

The mechanism of action of 2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit kinase activity, disrupt DNA synthesis, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid is unique due to the presence of both 4-chlorophenyl groups and a carboxylic acid group, which contribute to its distinct chemical properties and biological activities. These structural features enhance its potential as a versatile compound in various scientific and industrial applications .

Biological Activity

2,3-Bis(4-chlorophenyl)quinoxaline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

The compound features a unique structure characterized by two chlorinated phenyl groups and a carboxylic acid functional group. The synthesis typically involves the reaction of 4,4'-dichlorobenzil with 3,4-diaminobenzoic acid under acidic conditions, often catalyzed by acetic acid at elevated temperatures (around 230 °C), yielding approximately 66% to 70% of the desired product.

Anticancer Properties

Research indicates that 2,3-bis(4-chlorophenyl)quinoxaline-6-carboxylic acid exhibits potent anticancer activity. It has been shown to inhibit various cancer cell lines with IC50 values in the low micromolar range. For example, studies reported IC50 values of 1.9 µg/mL against HCT-116 and 2.3 µg/mL against MCF-7 cell lines, outperforming the reference drug doxorubicin (IC50 = 3.23 µg/mL) .

The proposed mechanism of action involves interference with cellular signaling pathways or direct cytotoxic effects on tumor cells. Interaction studies suggest that the compound may bind to proteins involved in cell cycle regulation or apoptosis pathways.

Antimicrobial Activity

In addition to its anticancer properties, this quinoxaline derivative also displays antimicrobial activity. Structurally similar compounds have demonstrated antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes. While specific data on the antibacterial activity of 2,3-bis(4-chlorophenyl)quinoxaline-6-carboxylic acid is limited, its structural analogs suggest potential in this area.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties as well. In vitro studies have shown that quinoxaline derivatives can inhibit the production of pro-inflammatory cytokines in various cellular models, suggesting a role in modulating inflammatory responses .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of quinoxaline derivatives, including 2,3-bis(4-chlorophenyl)quinoxaline-6-carboxylic acid:

  • Anticancer Evaluation : A study highlighted the compound's efficacy against multiple cancer cell lines and its ability to induce apoptosis through cell cycle arrest at the G2/M phase .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of this compound with various molecular targets involved in cancer progression and inflammation.
  • Comparative Analysis : A comparative analysis of similar compounds revealed that those with electron-donating groups exhibited enhanced biological activity compared to those with electron-withdrawing groups .

Summary Table of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 values: HCT-116 (1.9 µg/mL), MCF-7 (2.3 µg/mL)
AntimicrobialPotential activity suggested by structural analogs
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-bis(4-chlorophenyl)quinoxaline-6-carboxylic acid, and how can structural purity be confirmed?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 4-chlorophenyl-substituted diamines and diketones or α-keto acids. For example, analogous quinoxaline derivatives (e.g., 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline) are prepared by reacting thiophene-substituted diamines with nitro-substituted diketones under reflux in acetic acid . Post-synthesis, structural confirmation requires a combination of techniques:

  • NMR spectroscopy to verify substituent positions and aromatic proton environments.
  • X-ray crystallography to resolve bond angles (e.g., N1–C1–C2: 121.85°, C1–C9–C10: 110.0°) and confirm the quinoxaline core geometry .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and purity.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • UV-Vis spectroscopy identifies π→π* transitions in the quinoxaline core (e.g., λmax ~300–350 nm).
  • FT-IR spectroscopy detects carboxylic acid C=O stretches (~1700 cm⁻¹) and aromatic C–Cl vibrations (~750 cm⁻¹) .
  • Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase (e.g., 70:30 v/v) ensures purity assessment, calibrated against known standards.

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture or light, as these can degrade the quinoxaline ring or lead to dimerization. Stability studies on similar compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. Strategies include:

  • Density Functional Theory (DFT) calculations with solvent models (e.g., PCM for polar solvents) to simulate NMR or IR spectra.
  • Variable-temperature NMR to detect tautomeric equilibria (e.g., keto-enol shifts in carboxylic acid derivatives) .
  • Single-crystal X-ray diffraction to compare experimental bond lengths/angles with computational geometry optimizations .

Q. What strategies optimize reaction yields in the synthesis of derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Catalyst screening : Use Pd/Cu catalysts for Suzuki-Miyaura couplings to introduce aryl groups at the 2,3-positions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2 hours) for cyclization steps .

Q. How can researchers investigate the biological activity of this compound while addressing solubility limitations?

  • Methodological Answer :

  • Prodrug design : Convert the carboxylic acid to ester or amide derivatives (e.g., ethyl esters) to improve membrane permeability .
  • In vitro assays : Use DMSO stock solutions (≤0.1% v/v) for cell-based studies (e.g., antimicrobial testing against S. aureus or cytotoxicity screens).
  • Molecular docking : Target enzymes like dihydrofolate reductase (DHFR) or topoisomerases, leveraging the chlorophenyl groups for hydrophobic binding .

Q. What approaches validate crystallographic data when polymorphic forms are suspected?

  • Methodological Answer :

  • Powder X-ray diffraction (PXRD) to compare experimental patterns with simulated data from single-crystal structures.
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to detect polymorph transitions via melting point or decomposition profiles .

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